3,4-Diethyl-3,4-diphenylhexane 3,4-Diethyl-3,4-diphenylhexane
Brand Name: Vulcanchem
CAS No.: 62678-48-2
VCID: VC3803311
InChI: InChI=1S/C22H30/c1-5-21(6-2,19-15-11-9-12-16-19)22(7-3,8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3
SMILES: CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2
Molecular Formula: C22H30
Molecular Weight: 294.5 g/mol

3,4-Diethyl-3,4-diphenylhexane

CAS No.: 62678-48-2

Cat. No.: VC3803311

Molecular Formula: C22H30

Molecular Weight: 294.5 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diethyl-3,4-diphenylhexane - 62678-48-2

Specification

CAS No. 62678-48-2
Molecular Formula C22H30
Molecular Weight 294.5 g/mol
IUPAC Name (3,4-diethyl-4-phenylhexan-3-yl)benzene
Standard InChI InChI=1S/C22H30/c1-5-21(6-2,19-15-11-9-12-16-19)22(7-3,8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3
Standard InChI Key PYJRTMLRHSXSLS-UHFFFAOYSA-N
SMILES CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2
Canonical SMILES CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

3,4-Diethyl-3,4-diphenylhexane (C22_{22}H30_{30}) features a central hexane chain (C6_6H14_{14}) with ethyl (-CH2_2CH3_3) and phenyl (-C6_6H5_5) groups at the third and fourth carbon atoms. The molecule’s symmetry is disrupted by the bulky substituents, leading to distinct stereoisomeric forms (d,l and meso) that influence its reactivity .

Physical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight294.47 g/mol
Density0.929 ± 0.06 g/cm³ (predicted)
Boiling Point370.4 ± 12.0°C (predicted)
Melting Point42–44°C
SolubilityInsoluble in water

The compound’s crystalline nature and high hydrophobicity stem from its aromatic and alkyl groups, which also contribute to its stability in nonpolar matrices like polyethylene .

Synthesis Methods

Grignard Reaction

A common route involves reacting bromobenzene with magnesium to form phenylmagnesium bromide, which is then treated with 3,4-diethylhexane-2,5-dione. This method yields 3,4-diethyl-3,4-diphenylhexane with ~60–70% efficiency . The reaction proceeds as:

2C6H5MgBr+CH3COC(CH2CH3)2COCH3C22H30+MgBr2+byproducts2 \text{C}_6\text{H}_5\text{MgBr} + \text{CH}_3\text{COC}(\text{CH}_2\text{CH}_3)_2\text{COCH}_3 \rightarrow \text{C}_{22}\text{H}_{30} + \text{MgBr}_2 + \text{byproducts}

Friedel-Crafts Alkylation

Aluminum chloride (AlCl3_3) catalyzes the alkylation of benzene with 3,4-diethylhexane-2,5-diol. This method emphasizes the compound’s role in electrophilic aromatic substitution, though yields are moderate (40–50%) due to competing side reactions .

Oxidative Coupling

Ketones such as diethyl ketone undergo oxidative coupling using lead(IV) oxide (PbO2_2) in a Soxhlet apparatus. This method, noted for its scalability, achieves 60–70% yields and is preferred for producing stereoisomerically pure forms .

Industrial and Research Applications

Polymer Stabilization

3,4-Diethyl-3,4-diphenylhexane acts as a radical scavenger in polyolefins, mitigating thermal degradation during processing. Its ability to terminate free radicals extends the lifespan of polyethylene and polypropylene, as evidenced by reduced gel formation in functionalized ethylene-based polymers .

Cross-Linking Agent

In thermoplastic elastomers, the compound facilitates peroxide-induced cross-linking, enhancing mechanical properties without compromising flexibility. Patent US10730987 highlights its use in low-gel-content polymers for automotive and packaging industries .

Organometallic Synthesis

The molecule serves as a precursor for Grignard reagents, where its steric bulk directs regioselective reactions. For example, it participates in the synthesis of magnesium complexes used in catalytic cycles .

Stereoisomer-Specific Reactivity

Stereoisomerism and Conformational Analysis

Diastereomeric Forms

The compound exists as d,l (enantiomeric) and meso (internal plane of symmetry) diastereomers. Nuclear magnetic resonance (NMR) and X-ray diffraction confirm that the meso form adopts a gauche conformation, while the d,l isomer favors anti-periplanar alignment .

Impact on Reactivity

In radical-mediated polymerizations, the meso isomer’s restricted rotation slows reaction kinetics compared to the d,l form. This difference is exploited in controlled radical polymerization techniques to tailor polymer molecular weights .

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